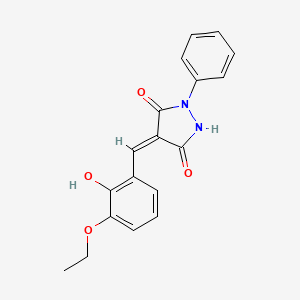![molecular formula C18H13Cl2N3O3 B5716228 N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)
N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide, also known as DCFH-INH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazide derivative of isoniazid, which is an anti-tuberculosis drug. DCFH-INH has been shown to possess anti-tuberculosis activity, as well as anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide is not fully understood. However, it is believed to inhibit the growth of Mycobacterium tuberculosis by targeting the mycolic acid biosynthesis pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Furthermore, this compound induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It inhibits the growth of Mycobacterium tuberculosis by targeting the mycolic acid biosynthesis pathway. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Furthermore, this compound induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
実験室実験の利点と制限
N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It possesses anti-tuberculosis, anti-inflammatory, and anti-cancer properties, making it a versatile compound for studying these diseases. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to study its effects on specific pathways. Furthermore, this compound has not been extensively studied in vivo, which limits its potential clinical applications.
将来の方向性
There are several future directions for studying N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide. One potential direction is to study its effects on specific pathways, such as the mycolic acid biosynthesis pathway or the NF-κB signaling pathway. Another potential direction is to study its effects in vivo, to determine its potential clinical applications. Furthermore, this compound can be modified to improve its potency and selectivity, which may lead to the development of more effective drugs for tuberculosis, inflammation, and cancer.
合成法
N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide can be synthesized by reacting isoniazid with 5-[(3,4-dichlorophenoxy)methyl]-2-furaldehyde in the presence of hydrazine hydrate. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-[(E)-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-16-4-3-13(9-17(16)20)25-11-15-2-1-14(26-15)10-22-23-18(24)12-5-7-21-8-6-12/h1-10H,11H2,(H,23,24)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSIQMRXAGIZRX-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCC2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

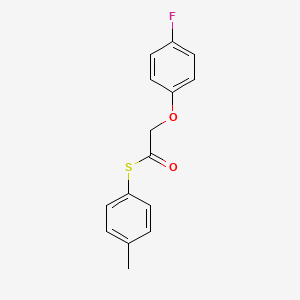
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
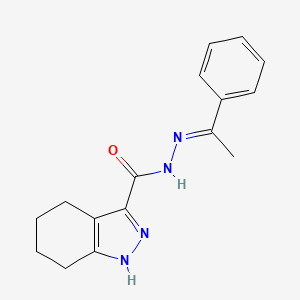
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)
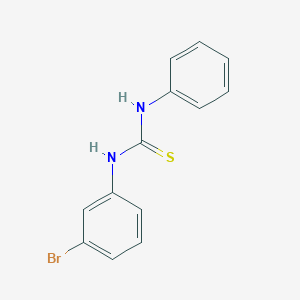
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
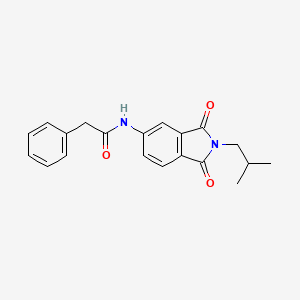
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
